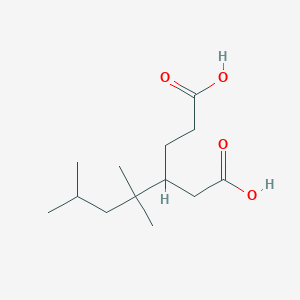![molecular formula C22H20N2O B14398835 (3S)-3-[(Triphenylmethyl)amino]azetidin-2-one CAS No. 88164-19-6](/img/structure/B14398835.png)
(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a triphenylmethyl group attached to the nitrogen atom of the azetidinone ring. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-[(Triphenylmethyl)amino]azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine with a ketene.
Introduction of the Triphenylmethyl Group: The triphenylmethyl group can be introduced through a nucleophilic substitution reaction, where triphenylmethyl chloride reacts with the azetidinone in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the azetidinone ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azetidinone ring into a more reduced form, potentially opening the ring to form different amine derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the azetidinone ring.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the triphenylmethyl group.
Aplicaciones Científicas De Investigación
(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-[(Triphenylmethyl)amino]azetidin-2-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
(3S)-3-Aminoazetidin-2-one: Lacks the triphenylmethyl group, making it less bulky and potentially less selective in its interactions.
(3S)-3-[(Phenylmethyl)amino]azetidin-2-one: Contains a phenylmethyl group instead of a triphenylmethyl group, which may alter its binding affinity and specificity.
Uniqueness: The presence of the triphenylmethyl group in (3S)-3-[(Triphenylmethyl)amino]azetidin-2-one provides steric hindrance and increased lipophilicity, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in the design of selective enzyme inhibitors and other therapeutic agents.
Propiedades
Número CAS |
88164-19-6 |
|---|---|
Fórmula molecular |
C22H20N2O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(3S)-3-(tritylamino)azetidin-2-one |
InChI |
InChI=1S/C22H20N2O/c25-21-20(16-23-21)24-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,24H,16H2,(H,23,25)/t20-/m0/s1 |
Clave InChI |
ZAUWZWFPEMDUSL-FQEVSTJZSA-N |
SMILES isomérico |
C1[C@@H](C(=O)N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(C(=O)N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)
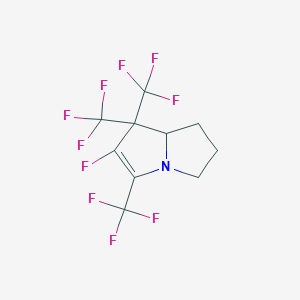
![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)
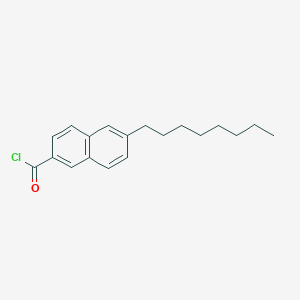
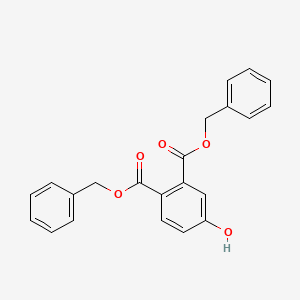
![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
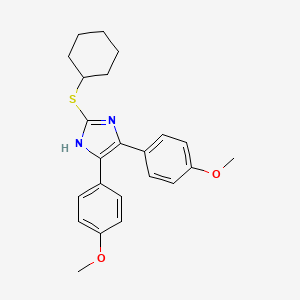
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)


